B1579662 Boc-3-Hydroxy-4-aminophenylbutyric acid

Boc-3-Hydroxy-4-aminophenylbutyric acid

Cat. No.: B1579662
M. Wt: 309.36
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3-Hydroxy-4-aminophenylbutyric acid is a specialized synthetic compound featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl (-OH) substituent at the 3-position, and an amino (-NH₂) group at the 4-position of the phenyl ring (Figure 1). The Boc group enhances stability during peptide synthesis by protecting the amine functionality from undesired reactions . This compound is primarily utilized in pharmaceutical research as a precursor for drug candidates, particularly in designing protease inhibitors or receptor-targeted therapies due to its dual functional groups (-OH and -NH₂), which facilitate hydrogen bonding and molecular recognition .

Properties

Molecular Weight

309.36

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-3-Hydroxy-4-aminophenylbutyric acid belongs to a family of Boc-protected aromatic amino acid derivatives. Below is a detailed comparison with its analogs, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Boc-Protected Aromatic Amino Acids

Compound Name Substituents Molecular Formula Molecular Weight Key Applications Reference
This compound 3-OH, 4-NH₂, Boc C₁₅H₂₀N₂O₅ 308.33 g/mol Peptide synthesis, drug intermediates
(R)-3-(Boc-amino)-4-(4-chloro-phenyl)butyric acid 4-Cl, Boc C₁₅H₁₉ClNO₄ 324.77 g/mol Antimicrobial agents, halogenated intermediates
Boc-(R)-3-amino-4-(4-trifluoromethyl-phenyl)butyric acid 4-CF₃, Boc C₁₆H₂₀F₃NO₄ 347.33 g/mol Fluorinated drug candidates, enzyme inhibitors
Boc-(R)-3-amino-4-(4-bromo-phenyl)butyric acid 4-Br, Boc C₁₅H₁₉BrNO₄ 369.23 g/mol Cross-coupling reactions, radiopharmaceuticals
Boc-(R)-3-amino-4-(3-thienyl)butyric acid 3-thienyl, Boc C₁₃H₁₈N₂O₄S 298.35 g/mol Heterocyclic chemistry, optoelectronic materials
Boc-(S)-3-amino-4-(2-naphthyl)butyric acid 2-naphthyl, Boc C₁₉H₂₁NO₄ 327.38 g/mol Polycyclic aromatic systems, fluorescence probes

Structural and Functional Insights

Halogenated Derivatives (Cl, Br, CF₃)
  • Chloro and Bromo Derivatives : The 4-chloro () and 4-bromo () analogs exhibit increased molecular weight and lipophilicity compared to the hydroxylated parent compound. These halogens enhance electrophilicity, making them suitable for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry .
  • Trifluoromethyl Derivative: The CF₃ group in Boc-(R)-3-amino-4-(4-trifluoromethyl-phenyl)butyric acid introduces strong electron-withdrawing effects, improving metabolic stability and binding affinity to hydrophobic enzyme pockets .
Heteroaromatic Derivatives (Thienyl, Naphthyl)
  • Thienyl Analog : The 3-thienyl substituent () adds sulfur-based π-conjugation, useful in designing conductive polymers or photosensitizers.
  • Naphthyl Analog : The 2-naphthyl group () extends aromaticity, enhancing fluorescence properties for imaging applications.
Hydroxy vs. Amino Functionalization
  • The hydroxyl group in this compound provides polarity, improving aqueous solubility (critical for bioavailability), whereas amino groups in analogs like Boc-(S)-3-amino-4-phenylbutyric acid () prioritize reactivity for peptide bond formation.

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